CCI-006

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

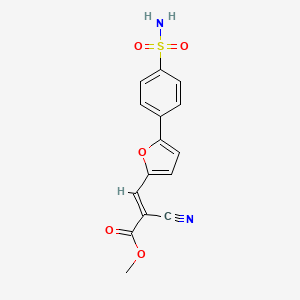

methyl (E)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O5S/c1-21-15(18)11(9-16)8-12-4-7-14(22-12)10-2-5-13(6-3-10)23(17,19)20/h2-8H,1H3,(H2,17,19,20)/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXAKEBSBMAIOB-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Impact of CCI-006 on MLL-rearranged Leukemia: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a generally poor prognosis, particularly in infants.[1] The fusion proteins generated by chromosomal translocations involving the MLL gene drive aberrant gene expression, leading to uncontrolled proliferation of hematopoietic progenitors. Recent research has identified a novel small molecule, CCI-006, which demonstrates selective cytotoxicity against a subset of MLL-r leukemia cells. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its effects on cellular pathways, and its potential as a therapeutic agent. We present a compilation of the available quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows involved in the study of this compound.

Introduction to MLL-rearranged Leukemia and the Therapeutic Target

MLL-rearranged leukemias are characterized by chromosomal translocations involving the Mixed-Lineage Leukemia (MLL, also known as KMT2A) gene on chromosome 11q23. These rearrangements result in the fusion of the N-terminal portion of the MLL protein with one of over 80 different partner proteins. The resulting MLL fusion proteins are potent oncoproteins that drive leukemogenesis by dysregulating the expression of critical target genes, including the HOXA gene cluster and MEIS1, which are essential for hematopoietic stem and progenitor cell function.

Despite advances in chemotherapy, the prognosis for patients with MLL-r leukemia remains poor, highlighting the urgent need for novel, targeted therapies. One promising therapeutic strategy is to exploit the unique molecular vulnerabilities of MLL-r leukemia cells. This compound is a novel small molecule inhibitor that has been identified through a phenotypic screen for compounds that selectively kill MLL-r leukemia cells.[1]

Quantitative Data on the Efficacy of this compound

The cytotoxic effects of this compound have been evaluated against a panel of leukemia cell lines, demonstrating selectivity for a subset of MLL-rearranged and CALM-AF10 translocated cells.

Table 1: Cytotoxicity of this compound in Leukemia Cell Lines

| Cell Line | Subtype | MLL Rearrangement | This compound IC50 (µM) |

| PER-485 | B-ALL | t(4;11) MLL-AF4 | Data not available in abstract |

| MOLM-13 | AML | t(9;11) MLL-AF9 | Data not available in abstract |

| MV4;11 | AML | t(4;11) MLL-AF4 | Data not available in abstract |

| SEM | B-ALL | t(4;11) MLL-AF4 | Data not available in abstract |

| RS4;11 | B-ALL | t(4;11) MLL-AF4 | Data not available in abstract |

| THP-1 | AML | t(9;11) MLL-AF9 | Data not available in abstract |

| KOPN8 | B-ALL | t(11;19) MLL-ENL | Data not available in abstract |

| NOMO1 | AML | t(9;11) MLL-AF9 | Data not available in abstract |

| HL60 | AML | MLL-wt | Data not available in abstract |

| ML2 | AML | MLL-wt | Data not available in abstract |

Note: Specific IC50 values require access to the full-text scientific publications. An initial screen showed significant viability reduction at 10 µM in sensitive cell lines.[1]

Table 2: Synergistic Effects of this compound with Standard Chemotherapeutic Agents

| Cell Line | Combination Agent | Observation | Quantitative Synergy Score |

| PER-485 | Cytarabine | Synergistic | Data not available in abstract |

| PER-485 | Etoposide (VP16) | Synergistic | Data not available in abstract |

| PER-485 | EPZ-5676 (DOT1L Inhibitor) | Synergistic | Data not available in abstract |

| U937 | EPZ-5676 (DOT1L Inhibitor) | Synergistic | Data not available in abstract |

Note: Synergy was determined by comparing the observed viability with the predicted viability using the Bliss Independence model. Specific combination index values are needed for a more detailed analysis.

Mechanism of Action of this compound

This compound exerts its cytotoxic effects by targeting a metabolic vulnerability present in a subset of MLL-r leukemia cells. The mechanism is centered on the disruption of mitochondrial function, leading to a cascade of events culminating in apoptosis.[2]

Inhibition of Mitochondrial Respiration

The primary mechanism of this compound is the inhibition of mitochondrial respiration.[2] This leads to a rapid decrease in the oxygen consumption rate (OCR) in sensitive cells. The sensitivity to this compound is correlated with a pre-existing metabolic phenotype characterized by lower levels of MEIS1 and HIF1α, suggesting a reliance on oxidative phosphorylation in these cells.[2]

Induction of Mitochondrial Membrane Depolarization and Apoptosis

Inhibition of mitochondrial respiration by this compound leads to mitochondrial membrane depolarization.[2] This disruption of the mitochondrial membrane potential is a critical event in the intrinsic apoptotic pathway. Following mitochondrial depolarization, this compound treatment results in the activation of caspases and subsequent cleavage of PARP, hallmarks of apoptosis. A significant increase in the percentage of Annexin V-positive cells is observed in sensitive MLL-r cell lines within hours of treatment.[3]

Activation of the Unfolded Protein Response (UPR)

The mitochondrial and metabolic stress induced by this compound triggers the Unfolded Protein Response (UPR).[2] This is a cellular stress response that is activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The key events in this compound-induced UPR include:

-

Activation of PERK and IRE1α: Mitochondrial dysfunction leads to ER stress, resulting in the activation of the UPR sensors PERK and IRE1α.[2]

-

Phosphorylation of eIF2α and ATF4-mediated CHOP expression: Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a global shutdown of protein synthesis but selectively increases the translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates the expression of the pro-apoptotic transcription factor CHOP.[2]

-

Activation of JNK: The activation of IRE1α can lead to the phosphorylation of JNK, which also contributes to the induction of apoptosis.[2]

The convergence of these pathways ultimately leads to the selective elimination of MLL-r leukemia cells that are dependent on the targeted metabolic pathway.

Signaling Pathways and Experimental Workflows

Diagram 1: Proposed Signaling Pathway of this compound in Sensitive MLL-rearranged Leukemia Cells

Caption: this compound inhibits mitochondrial respiration, leading to apoptosis via the intrinsic pathway and UPR activation.

Diagram 2: Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating this compound's effects on leukemia cells.

Experimental Protocols

Cell Viability Assay (Resazurin Reduction)

-

Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of complete culture medium.

-

Compound Treatment: Add this compound at various concentrations (typically a serial dilution from 100 µM to 0.01 µM) to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Resazurin Addition: Add 20 µL of resazurin solution (0.15 mg/mL in PBS) to each well.

-

Incubation: Incubate for 4 hours at 37°C.

-

Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Apoptosis Assay (Annexin V Staining)

-

Cell Treatment: Treat leukemia cells with this compound at the desired concentration (e.g., 5 µM) for various time points (e.g., 3, 6, 24 hours). Include a vehicle control.

-

Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

-

Cell Seeding: Seed leukemia cells in a Seahorse XFp cell culture miniplate at an appropriate density (e.g., 5 x 104 to 2 x 105 cells per well) in Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine.

-

Compound Injection: Prepare a drug plate with this compound and modulators of mitochondrial respiration (e.g., oligomycin, FCCP, and rotenone/antimycin A).

-

Assay Execution: Place the cell plate and the drug plate in a Seahorse XFp Analyzer. The instrument will sequentially inject the compounds and measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.

-

Data Analysis: Analyze the OCR data to determine the basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. Compare the OCR profiles of this compound-treated cells with vehicle-treated controls.

Synergy Study

-

Experimental Design: Design a matrix of drug concentrations, combining this compound with another chemotherapeutic agent (e.g., cytarabine, etoposide) at various concentrations above and below their respective IC50 values.

-

Cell Treatment and Viability Assay: Treat leukemia cells with the drug combinations for 72 hours and perform a resazurin-based cell viability assay as described in section 5.1.

-

Data Analysis: Analyze the data using the Bliss Independence model or the Chou-Talalay method to determine if the combination is synergistic, additive, or antagonistic. A combination index (CI) less than 1 indicates synergy.

Conclusion and Future Directions

This compound represents a promising new therapeutic agent for a subset of MLL-rearranged leukemias. Its unique mechanism of action, targeting a metabolic vulnerability through the inhibition of mitochondrial respiration and induction of the unfolded protein response, offers a novel approach to selectively eliminate cancer cells. The synergistic effects of this compound with standard-of-care chemotherapeutic agents further highlight its clinical potential.

Future research should focus on several key areas:

-

In vivo Efficacy: Evaluating the efficacy and toxicity of this compound in preclinical animal models of MLL-rearranged leukemia is a critical next step.

-

Biomarker Development: Identifying robust biomarkers, such as the expression levels of MEIS1 and HIF1α, to predict which patients are most likely to respond to this compound will be crucial for its clinical development.

-

Resistance Mechanisms: Investigating potential mechanisms of resistance to this compound will be important for developing strategies to overcome resistance and improve long-term outcomes.

-

Target Deconvolution: Precisely identifying the direct molecular target of this compound within the mitochondrial respiratory chain will provide a more complete understanding of its mechanism of action and may facilitate the development of more potent and selective analogs.

References

The Discovery and Synthesis of CCI-006: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCI-006 is a novel small molecule inhibitor identified as a promising therapeutic candidate for the treatment of MLL-rearranged (MLL-r) and CALM-AF10 translocated leukemias. This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It includes a proposed synthesis protocol, detailed experimental methodologies for key biological assays, and a summary of its anti-leukemic activity. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of oncology and drug development.

Introduction

Mixed-lineage leukemia (MLL)-rearranged leukemias are aggressive hematological malignancies with a particularly poor prognosis, especially in infants. The chromosomal translocations involving the MLL gene lead to the expression of fusion proteins that drive leukemogenesis. There is a critical unmet need for novel therapeutic agents that can selectively target these leukemias. This compound emerged from a high-throughput screening effort to identify compounds with selective cytotoxicity against MLL-r leukemia cells[1].

This compound, with the chemical name Methyl-2-cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylate (CAS No: 292053-42-0), was identified as a potent inhibitor of a subset of MLL-r and CALM-AF10 translocated leukemia cells. Its mechanism of action is linked to the induction of mitochondrial dysfunction, leading to apoptosis. This guide details the available scientific information on this compound.

Proposed Synthesis of this compound

While a specific patented synthesis for this compound is not publicly available, a plausible synthetic route can be proposed based on the well-established Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde with an active methylene compound. For the synthesis of this compound, the likely precursors are 5-(4-sulfamoylphenyl)furan-2-carbaldehyde and methyl cyanoacetate.

Proposed Reaction Scheme:

Caption: Proposed synthesis of this compound via Knoevenagel condensation.

Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of structurally similar compounds, such as (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate[2][3][4].

-

Reaction Setup: To a solution of 5-(4-sulfamoylphenyl)furan-2-carbaldehyde (1 equivalent) in ethanol, add methyl cyanoacetate (1.2 equivalents).

-

Catalysis: Add a catalytic amount of a suitable base, such as piperidine or diisopropylethylammonium acetate (DIPEAc)[5].

-

Reaction Conditions: Stir the reaction mixture at room temperature for 8-12 hours or until completion, as monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the final product, this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated selective cytotoxicity against a subset of MLL-rearranged leukemia cell lines[1]. Its primary mechanism of action involves the targeting of mitochondria, leading to a cascade of events culminating in apoptosis.

Signaling Pathway of this compound-Induced Apoptosis

This compound inhibits mitochondrial respiration, which leads to mitochondrial membrane depolarization. This event triggers a pro-apoptotic unfolded protein response (UPR) and subsequent activation of the apoptotic cascade.

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Data Summary

The following tables summarize the reported cytotoxic activity of this compound against a panel of leukemia cell lines.

Table 1: Cytotoxicity of this compound in MLL-rearranged and CALM-AF10 Leukemia Cell Lines

| Cell Line | Subtype | This compound IC50 (µM) |

| PER-485 | MLL-r | Sensitive |

| MOLM-13 | MLL-r | Sensitive |

| MV4;11 | MLL-r | Sensitive |

| KOPN-8 | MLL-r | Sensitive |

| RS4;11 | MLL-r | Unresponsive |

| SEM | MLL-r | Unresponsive |

| U937-CALM-AF10 | CALM-AF10 | Sensitive |

Note: Specific IC50 values were not available in the reviewed literature abstracts. "Sensitive" indicates significant cytotoxic effect at tested concentrations, while "Unresponsive" indicates a lack of significant effect.

Experimental Protocols

The following are detailed protocols for the key assays used to characterize the biological activity of this compound. These are based on standard laboratory methods.

Cell Viability Assay (Resazurin Reduction)

This assay measures cell viability based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.

Caption: Workflow for the Resazurin cell viability assay.

Protocol:

-

Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Treat cells with a serial dilution of this compound or vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of resazurin solution (0.15 mg/mL in PBS) to each well.

-

Incubate for an additional 4 hours.

-

Measure fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by staining for externalized phosphatidylserine with Annexin V and for membrane integrity with a viability dye (e.g., propidium iodide).

Caption: Workflow for the Annexin V apoptosis assay.

Protocol:

-

Treat leukemia cells with this compound at the desired concentration and time points.

-

Harvest cells by centrifugation and wash twice with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Mitochondrial Respiration Assay

The Seahorse XF Analyzer is used to measure the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.

References

- 1. researchgate.net [researchgate.net]

- 2. (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

In-depth Technical Guide to CCI-006: A Novel Agent Targeting Mitochondrial Function in MLL-Rearranged Leukemia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of CCI-006, a novel small molecule with selective cytotoxic activity against a subset of MLL-rearranged (MLL-r) leukemia cells. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the compound's signaling pathway and experimental workflows.

Core Concepts: Chemical Structure and Properties

This compound is a small molecule identified through a phenotypic screen for compounds that selectively kill MLL-rearranged leukemia cells. Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂N₂O₅S | [1] |

| Molecular Weight | 332.33 g/mol | [1] |

| SMILES | COC(=O)C(=Cc1ccc(o1)-c1ccc(cc1)S(N)(=O)=O)C#N | [1] |

| Solubility | Soluble in DMSO | [1] |

Chemical Structure:

References

CCI-006 (CAS No. 292053-42-0): A Technical Guide to its Mechanism of Action and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCI-006, with CAS number 292053-42-0, is a novel small molecule inhibitor identified as a promising therapeutic agent for specific subtypes of leukemia. This technical guide provides an in-depth overview of the core scientific findings related to this compound, with a focus on its mechanism of action, in vitro efficacy, and the experimental methodologies used for its characterization. This compound selectively targets a metabolic vulnerability in MLL-rearranged (MLL-r) and CALM-AF10 translocated leukemias, inducing a potent anti-leukemic effect. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development, providing the necessary technical details to understand and potentially expand upon the existing body of work.

Chemical and Physical Properties

This compound, chemically known as Methyl 2-cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylate, is a small molecule with the following properties:

| Property | Value |

| CAS Number | 292053-42-0 |

| Molecular Formula | C15H12N2O5S |

| Molecular Weight | 332.33 g/mol |

| Appearance | Light yellow to yellow solid powder.[1] |

| Solubility | Soluble in DMSO (≥ 83.33 mg/mL).[1][2] |

| Storage | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[3] |

Mechanism of Action: Targeting Mitochondrial Respiration

This compound exerts its cytotoxic effects through a novel mechanism that targets the metabolic machinery of susceptible leukemia cells. The primary mode of action is the inhibition of mitochondrial respiration.[3][4] This inhibition leads to a cascade of downstream events culminating in apoptosis.

Signaling Pathway

The mechanism of action of this compound involves the disruption of mitochondrial function, which in turn triggers the pro-apoptotic unfolded protein response (UPR). The key steps are outlined below:

Caption: this compound inhibits mitochondrial respiration, leading to depolarization and a pro-apoptotic UPR.

Sensitive MLL-rearranged and CALM-AF10 leukemia cells, which are characterized by low expression of MEIS1 and HIF1α, are particularly vulnerable to this compound.[4] In these cells, the inhibition of mitochondrial respiration by this compound leads to a rapid and insurmountable mitochondrial membrane depolarization.[3][4] This mitochondrial dysfunction triggers a pro-apoptotic unfolded protein response (UPR), ultimately leading to programmed cell death.[3][4] In contrast, leukemia cells with high MEIS1 and HIF1α expression exhibit a more glycolytic phenotype and are less dependent on mitochondrial respiration, rendering them resistant to this compound.[4]

In Vitro Efficacy: Cytotoxicity Profile

This compound has demonstrated selective cytotoxicity against a panel of MLL-rearranged and CALM-AF10 leukemia cell lines. The half-maximal inhibitory concentrations (IC50) have been determined using resazurin-based viability assays after 72 hours of treatment.

| Cell Line | Subtype | MLL Fusion Partner | IC50 (µM) | Sensitivity |

| PER-485 | BCP-ALL | MLL-AF4 | ~1 | Sensitive |

| RS4;11 | BCP-ALL | MLL-AF4 | ~1 | Sensitive |

| SEM | BCP-ALL | MLL-AF4 | >10 | Resistant |

| KOPN-8 | BCP-ALL | MLL-ENL | ~2 | Sensitive |

| MONO-MAC-6 | AML | MLL-AF9 | ~3 | Sensitive |

| MOLM-13 | AML | MLL-AF9 | >10 | Resistant |

| THP-1 | AML | MLL-AF9 | >10 | Resistant |

| MV4-11 | AML | MLL-AF4 | ~5 | Sensitive |

| U937 | AML | CALM-AF10 | ~2 | Sensitive |

| K562 | CML | BCR-ABL | >10 | Resistant |

| HELA | Cervical Cancer | - | >10 | Resistant |

| PBMCs | Healthy | - | >10 | Resistant |

Note: IC50 values are approximated from graphical data presented in de Jong, S. J. C. A., et al. (2019). Exact values may vary between experiments.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Cell Viability (Resazurin Reduction) Assay

This protocol is used to determine the cytotoxic effects of this compound on various cell lines.

-

Cell Seeding: Plate leukemia cells in 96-well microtiter plates at a density of 1 x 10^4 cells per well in a final volume of 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

-

Compound Addition: Prepare serial dilutions of this compound in DMSO and add to the wells to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Include vehicle control (DMSO only) wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Resazurin Addition: Add 20 µL of resazurin solution (0.15 mg/mL in PBS) to each well.

-

Incubation with Resazurin: Incubate the plates for an additional 4-6 hours at 37°C.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay is used to assess the effect of this compound on mitochondrial membrane potential using the fluorescent probe JC-1.

-

Cell Treatment: Treat leukemia cells with this compound at the desired concentration for a specified period (e.g., 4-24 hours). Include an untreated control and a positive control for depolarization (e.g., CCCP).

-

Cell Harvesting and Washing: Harvest the cells by centrifugation and wash once with warm PBS.

-

JC-1 Staining: Resuspend the cell pellet in 500 µL of medium containing 2 µM JC-1 dye.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with PBS to remove excess dye.

-

Flow Cytometry Analysis: Resuspend the cells in PBS and analyze immediately using a flow cytometer. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low potential will show green fluorescence (JC-1 monomers).

-

Data Analysis: Quantify the percentage of cells with depolarized mitochondria by measuring the shift from red to green fluorescence.

Experimental and Drug Discovery Workflow

The identification and characterization of a targeted therapeutic agent like this compound typically follows a structured workflow, from initial high-throughput screening to in-depth mechanistic studies.

Caption: A typical workflow for the discovery and development of a targeted therapy like this compound.

Conclusion and Future Directions

This compound represents a promising new class of anti-leukemic agents that exploit a specific metabolic vulnerability in MLL-rearranged and CALM-AF10 translocated leukemias. Its unique mechanism of action, centered on the inhibition of mitochondrial respiration, offers a novel therapeutic strategy for these high-risk leukemia subtypes. The selective cytotoxicity of this compound against sensitive cancer cells while sparing healthy cells underscores its potential for a favorable therapeutic window.

Future research should focus on several key areas. Firstly, in vivo studies in relevant animal models are crucial to evaluate the efficacy, pharmacokinetics, and safety profile of this compound. Secondly, a deeper investigation into the precise molecular target of this compound within the mitochondrial respiratory chain will provide a more complete understanding of its mechanism and may facilitate the development of more potent and selective analogs. Finally, exploring combination therapies, where this compound is used alongside existing chemotherapeutic agents, could offer a strategy to overcome resistance and enhance therapeutic outcomes for patients with these aggressive leukemias.

References

- 1. MLL and CALM are fused to AF10 in morphologically distinct subsets of acute leukemia with translocation t(10;11): both rearrangements are associated with a poor prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Overview of Targeted Therapies in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Discovery Workflow - What is it? [vipergen.com]

Preclinical Profile of CCI-006: A Targeted Agent Against MLL-Rearranged Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a particularly poor prognosis in pediatric and infant patients. The quest for more effective and targeted therapies has led to the investigation of novel small molecules that can exploit the specific vulnerabilities of these cancer cells. One such promising agent is CCI-006, a compound identified through a phenotypic screen for its selective cytotoxicity against MLL-r leukemia cells. This technical guide provides a comprehensive overview of the preclinical studies of this compound, detailing its mechanism of action, efficacy in leukemia cell lines, and the molecular determinants of sensitivity. All quantitative data is summarized in structured tables, and key experimental protocols are provided. Visual diagrams of the core signaling pathways and experimental workflows are included to facilitate a deeper understanding of the preclinical findings.

Core Mechanism of Action: Induction of Mitochondrial Dysfunction

This compound exerts its potent anti-leukemic effect by targeting a metabolic vulnerability present in a subset of MLL-rearranged leukemia cells. The core of its mechanism involves the induction of mitochondrial dysfunction.[1] Specifically, this compound inhibits mitochondrial respiration, leading to a rapid and insurmountable mitochondrial membrane depolarization.[1] This mitochondrial collapse triggers a pro-apoptotic unfolded protein response (UPR), ultimately culminating in apoptotic cell death within hours of treatment.[1]

Quantitative Analysis of In Vitro Efficacy

The selective cytotoxicity of this compound has been demonstrated across a panel of leukemia cell lines. The half-maximal inhibitory concentration (IC50) values, determined by resazurin reduction assays after 72 hours of treatment, highlight the compound's potency and selectivity for a subset of MLL-rearranged and CALM-AF10 translocated leukemia cells.

Table 1: Cytotoxicity of this compound in Leukemia Cell Lines

| Cell Line | Subtype | Translocation | This compound IC50 (µM) | Sensitivity |

| PER-485 | B-ALL | MLL-AF4 | < 1 | Sensitive |

| MOLM-13 | AML | MLL-AF9 | 1.5 | Sensitive |

| MV4;11 | AML | MLL-AF4 | 2.5 | Sensitive |

| KOPN-8 | B-ALL | MLL-AF4 | < 1 | Sensitive |

| SEM | B-ALL | MLL-AF4 | > 10 | Unresponsive |

| RS4;11 | B-ALL | MLL-AF4 | > 10 | Unresponsive |

| REH | B-ALL | Non-MLL-r | > 10 | Unresponsive |

| U937 | AML | CALM-AF10 | 1.8 | Sensitive |

| NOMO-1 | AML | MLL-AF9 | 2.2 | Sensitive |

| THP-1 | AML | MLL-AF9 | > 10 | Unresponsive |

| OCI-AML3 | AML | NPM1c | > 10 | Unresponsive |

| HL-60 | AML | - | > 10 | Unresponsive |

Data synthesized from preclinical studies.

The induction of apoptosis is a key outcome of this compound treatment in sensitive cell lines. Time-course studies using Annexin V flow cytometry demonstrate the rapid onset of apoptosis.

Table 2: Time-Course of Apoptosis Induction by 5 µM this compound in PER-485 Cells

| Time (hours) | % Annexin V Positive Cells (Mean ± SEM) | P-value vs. Vehicle |

| 3 | 25 ± 3.5 | 0.0044 |

| 6 | 48 ± 5.2 | 0.0002 |

| 24 | 75 ± 6.8 | 0.0006 |

Data represents the mean of at least three independent experiments.

Further confirmation of apoptosis is provided by the detection of cleaved PARP and Caspase-3, key markers of the apoptotic cascade.

Table 3: Apoptosis Induction by 5 µM this compound at 24 hours

| Cell Line | % Annexin V Positive Cells (Mean ± SEM) | P-value vs. Vehicle |

| PER-485 | 78 ± 4.1 | 0.00056 |

| MOLM-13 | 65 ± 5.5 | 0.0018 |

| MV4;11 | 55 ± 4.9 | 0.013 |

| CEM | No significant increase | > 0.05 |

| REH | No significant increase | > 0.05 |

| RS4;11 | No significant increase | > 0.05 |

Data from at least three independent experiments.

Signaling Pathways and Determinants of Sensitivity

The differential sensitivity to this compound among MLL-rearranged leukemia cells is linked to their metabolic phenotype.

This compound Mechanism of Action in Sensitive Cells

dot

Caption: this compound inhibits mitochondrial respiration, leading to depolarization, UPR, and apoptosis.

Resistance Pathway in Unresponsive Cells

Unresponsive MLL-rearranged leukemia cells exhibit a more glycolytic metabolic phenotype, which is associated with elevated expression of Hypoxia-Inducible Factor 1-alpha (HIF1α) and the MLL target gene MEIS1.[1] Silencing of HIF1α has been shown to sensitize previously unresponsive cells to this compound, indicating a key role for this pathway in mediating resistance.

dot

Caption: High MEIS1 and HIF1α expression drives a glycolytic phenotype and resistance to this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Resazurin Reduction Assay for Cell Viability

This assay measures cell viability based on the reduction of the blue dye resazurin to the fluorescent pink resorufin by metabolically active cells.

Materials:

-

Leukemia cell lines

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

Resazurin sodium salt (e.g., Sigma-Aldrich, R7017)

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm)

Procedure:

-

Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the appropriate wells.

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize.

-

Add 20 µL of the resazurin solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background fluorescence from wells with medium only.

dot

Caption: Workflow for the resazurin-based cell viability assay.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Leukemia cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat leukemia cells with the desired concentration of this compound or vehicle for the specified time.

-

Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining.

dot

Caption: Workflow for Annexin V/PI apoptosis detection by flow cytometry.

Western Blotting for Apoptosis Markers

This technique is used to detect the cleavage of key apoptotic proteins, PARP and Caspase-3.

Materials:

-

Leukemia cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., rabbit anti-cleaved PARP, rabbit anti-cleaved Caspase-3, mouse anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse treated and control cells in RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

Visualize protein bands using an imaging system. β-actin is used as a loading control.

Conclusion

The preclinical data for this compound strongly support its potential as a therapeutic agent for a subset of MLL-rearranged leukemias. Its novel mechanism of action, centered on the induction of mitochondrial dysfunction, provides a new avenue for targeting the metabolic vulnerabilities of these aggressive cancers. The clear correlation between a glycolytic phenotype, characterized by high HIF1α and MEIS1 expression, and resistance to this compound offers potential biomarkers for patient stratification. Further in vivo studies and clinical investigations are warranted to fully elucidate the therapeutic promise of this compound in the treatment of MLL-rearranged leukemia.

References

Unveiling the Target: A Technical Guide to the Identification and Validation of CCI-006

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the comprehensive process of identifying and validating the molecular target of CCI-006, a novel investigational compound. This document outlines the strategic application of biochemical, cellular, and in vivo methodologies to elucidate the mechanism of action of this compound, culminating in the confident identification of its target within the PI3K/Akt/mTOR signaling cascade. The following sections provide a thorough overview of the experimental data, detailed protocols, and the logical framework that underpins this scientific investigation.

Data Presentation: Quantitative Analysis of this compound Activity

The efficacy and selectivity of this compound were quantified through a series of rigorous assays. The following tables summarize the key quantitative data, offering a clear comparison of the compound's activity across various experimental platforms.

Table 1: Biochemical Activity of this compound against a Panel of Kinases

| Kinase Target | IC50 (nM) | Assay Type |

| mTOR | 15 | ADP-Glo™ Kinase Assay |

| PI3Kα | 150 | TR-FRET Assay |

| PI3Kβ | 250 | TR-FRET Assay |

| PI3Kδ | 180 | TR-FRET Assay |

| PI3Kγ | 300 | TR-FRET Assay |

| Akt1 | > 10,000 | LanthaScreen™ Eu Kinase Binding Assay |

| PDK1 | > 10,000 | Z'-LYTE™ Kinase Assay |

| MEK1 | > 10,000 | Adapta™ Universal Kinase Assay |

| ERK2 | > 10,000 | Adapta™ Universal Kinase Assay |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Target Pathway Inhibition (p-S6K1 T389 IC50, nM) | Anti-proliferative Activity (EC50, nM) |

| MCF-7 (Breast Cancer) | 25 | 80 |

| PC-3 (Prostate Cancer) | 30 | 110 |

| A549 (Lung Cancer) | 45 | 150 |

| U-87 MG (Glioblastoma) | 20 | 75 |

Table 3: In Vivo Efficacy of this compound in a U-87 MG Xenograft Model

| Treatment Group | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| This compound | 10 | 35 |

| This compound | 30 | 68 |

| This compound | 60 | 85 |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.

Biochemical Kinase Assays

1. ADP-Glo™ Kinase Assay for mTOR:

-

Principle: This luminescence-based assay measures the amount of ADP produced during a kinase reaction.[1]

-

Procedure:

-

A 10-point concentration-response curve of this compound was prepared in a buffer containing 1% DMSO.[1]

-

This compound and recombinant mTOR enzyme were pre-incubated for 15 minutes at room temperature.[1]

-

The kinase reaction was initiated by the addition of ATP and a specific substrate at their Km concentrations.[1]

-

After a 2-hour incubation, ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP.[1]

-

Kinase Detection Reagent was then added to convert ADP to ATP, which drives a luciferase reaction.

-

The resulting luminescence, directly proportional to the ADP generated, was measured using a plate reader.[1]

-

2. LanthaScreen™ TR-FRET Kinase Assays:

-

Principle: These assays utilize time-resolved Förster resonance energy transfer (TR-FRET) to measure kinase activity.[2]

-

Procedure:

-

Kinase, a fluorescently labeled substrate, and ATP are incubated in a microplate well.

-

After the reaction, a terbium-labeled antibody specific for the phosphorylated substrate is added.

-

If the substrate is phosphorylated, the binding of the antibody brings the terbium donor and the fluorescent acceptor on the substrate into close proximity, resulting in a FRET signal.

-

The TR-FRET signal is measured on a compatible plate reader.

-

Cell-Based Assays

1. In-Cell Western™ for Phospho-S6 Kinase 1 (S6K1) Inhibition:

-

Principle: This high-throughput, cell-based assay quantitatively measures the phosphorylation of intracellular proteins.[3]

-

Procedure:

-

Cancer cell lines were seeded in 384-well plates and allowed to adhere overnight.

-

Cells were treated with a serial dilution of this compound for 2 hours.

-

Following treatment, cells were fixed and permeabilized.

-

Cells were then incubated with a primary antibody specific for phosphorylated S6K1 (Thr389) and a primary antibody for a total protein normalization control (e.g., GAPDH).

-

Secondary antibodies conjugated to different infrared fluorophores were used for detection.

-

The plate was scanned on an infrared imaging system, and the ratio of the phospho-S6K1 signal to the normalization control was calculated.

-

2. Cell Proliferation Assay (MTS Assay):

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Procedure:

-

Cells were seeded in 96-well plates and treated with various concentrations of this compound for 72 hours.

-

After the incubation period, MTS reagent was added to each well.

-

The plate was incubated for 1-4 hours, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan product.

-

The absorbance of the formazan was measured at 490 nm using a microplate reader.

-

In Vivo Studies

1. U-87 MG Xenograft Model:

-

Principle: This model involves the subcutaneous implantation of human tumor cells into immunodeficient mice to evaluate the anti-tumor efficacy of a compound.[4]

-

Procedure:

-

U-87 MG human glioblastoma cells were subcutaneously injected into the flank of athymic nude mice.

-

When tumors reached a palpable size, mice were randomized into treatment and control groups.[5]

-

This compound was administered orally once daily at the indicated doses.

-

Tumor volume and body weight were measured regularly throughout the study.

-

At the end of the study, tumors were excised and weighed.

-

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways, experimental workflows, and logical relationships central to the identification and validation of this compound's target.

References

- 1. domainex.co.uk [domainex.co.uk]

- 2. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 3. A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 5. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of Mitochondrial Dysfunction in MLL-Rearranged Leukemia: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Mixed-lineage leukemia-rearranged (MLL-r) leukemias are a group of aggressive hematological malignancies with a generally poor prognosis.[1] Recent research has illuminated the central role of mitochondrial dysfunction and metabolic reprogramming in the pathogenesis and therapeutic response of MLL-r leukemia. This technical guide provides an in-depth analysis of the intricate relationship between MLL-fusion proteins and mitochondrial biology, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the metabolic heterogeneity of MLL-r leukemia, explore the key signaling pathways involved, present quantitative data on mitochondrial function, and provide detailed experimental protocols for assessing these parameters. Furthermore, this guide will discuss the therapeutic landscape of targeting mitochondrial vulnerabilities in MLL-r leukemia, including preclinical and clinical findings.

Introduction: The Metabolic Landscape of MLL-Rearranged Leukemia

MLL-rearranged leukemias are characterized by chromosomal translocations involving the KMT2A (formerly MLL) gene, leading to the expression of oncogenic fusion proteins.[2] These fusion proteins act as aberrant transcription factors, driving a leukemogenic gene expression program that includes the upregulation of key regulators of metabolism such as MYC.[3][4]

A growing body of evidence indicates that MLL-r leukemia is not a metabolically homogenous disease. Instead, it exhibits a spectrum of metabolic phenotypes, with some subtypes being highly dependent on oxidative phosphorylation (OXPHOS) for energy production, while others display a more glycolytic profile.[5] This metabolic heterogeneity has profound implications for therapeutic strategies, as the sensitivity to drugs that induce mitochondrial dysfunction can vary significantly between different MLL-r subtypes.[5]

Quantitative Analysis of Mitochondrial Function in MLL-r Leukemia

The metabolic phenotype of MLL-r leukemia cells can be quantitatively assessed by measuring various parameters of mitochondrial function. Below are tables summarizing key quantitative data from studies on common MLL-r cell lines.

Table 1: Basal Bioenergetic Profile of MLL-r Leukemia Cell Lines

| Cell Line | MLL Fusion | Lineage | Basal Oxygen Consumption Rate (OCR) (pmol/min) | Basal Extracellular Acidification Rate (ECAR) (mpH/min) | OCR/ECAR Ratio | Reference |

| MOLM-13 | MLL-AF9 | AML | High | Moderate | High | [6] |

| MV4-11 | MLL-AF4 | AML | High | Moderate | High | [6] |

| THP-1 | MLL-AF9 | AML | Moderate | High | Low | [6] |

| SEM | MLL-AF4 | B-ALL | Low | High | Low | [7] |

| RS4;11 | MLL-AF4 | B-ALL | Low | High | Low | [7] |

Table 2: Mitochondrial Stress Test Parameters in MLL-r Leukemia Cell Lines

| Cell Line | MLL Fusion | Maximal Respiration (pmol/min) | Spare Respiratory Capacity (%) | ATP Production (pmol/min) | Reference |

| MOLM-13 | MLL-AF9 | High | High | High | [6] |

| MV4-11 | MLL-AF4 | High | High | High | [6] |

| THP-1 | MLL-AF9 | Moderate | Moderate | Moderate | [6] |

| SEM | MLL-AF4 | Low | Low | Low | [7] |

| RS4;11 | MLL-AF4 | Low | Low | Low | [7] |

Table 3: Mitochondrial Mass, Membrane Potential, and ROS in MLL-r Leukemia

| Cell Line | MLL Fusion | Mitochondrial Mass (MitoTracker Green) | Mitochondrial Membrane Potential (TMRM/JC-1) | Mitochondrial ROS (MitoSOX) | Reference |

| MOLM-13 | MLL-AF9 | High | High | High | [7] |

| MV4-11 | MLL-AF4 | High | High | High | [7] |

| SEM | MLL-AF4 | Moderate | Moderate | Moderate | [7] |

| RS4;11 | MLL-AF4 | Moderate | Moderate | Moderate | [7] |

Key Signaling Pathways in MLL-r Leukemia Metabolism

The metabolic reprogramming observed in MLL-r leukemia is driven by a complex interplay of signaling pathways downstream of the MLL-fusion oncoprotein.

MLL-Fusion Protein-Mediated Transcriptional Dysregulation

MLL-fusion proteins recruit a super elongation complex (SEC), which includes the histone methyltransferase DOT1L and the p-TEFb kinase.[4] This leads to the aberrant transcriptional activation of target genes, including key metabolic regulators.

Caption: MLL-fusion protein recruits the SEC to activate target gene transcription.

Downstream Metabolic Reprogramming

The upregulation of metabolic regulators like MYC orchestrates a profound shift in cellular metabolism, promoting processes that support rapid proliferation.

Caption: MYC drives metabolic reprogramming to fuel leukemic proliferation.

The Role of HIF1α in Glycolytic MLL-r Leukemia

In a subset of MLL-r leukemias, particularly those resistant to mitochondrial inhibitors, the hypoxia-inducible factor 1-alpha (HIF1α) plays a crucial role in promoting a glycolytic phenotype.[5]

Caption: HIF1α promotes a glycolytic switch and resistance to mitochondrial inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess mitochondrial function in MLL-r leukemia cells.

Seahorse XF Analyzer Metabolic Flux Assay

This assay measures the two major energy-producing pathways in the cell: mitochondrial respiration and glycolysis.

Caption: Workflow for Seahorse XF metabolic flux analysis.

Protocol:

-

Cell Seeding: Seed MLL-r leukemia cells (e.g., 2 x 10^5 cells/well) in a Seahorse XF96 cell culture microplate coated with Cell-Tak to promote adhesion of suspension cells.

-

Incubation: Incubate the plate in a 37°C, CO2-free incubator for 45-60 minutes to allow cells to equilibrate.

-

Assay Medium: Replace the culture medium with pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

-

Instrument Calibration: Calibrate the Seahorse XF Analyzer with the provided calibration solution.

-

Mito Stress Test:

-

Measure basal OCR and ECAR.

-

Inject Oligomycin to inhibit ATP synthase and measure ATP-linked respiration.

-

Inject FCCP to uncouple the proton gradient and measure maximal respiration.

-

Inject a mixture of Rotenone and Antimycin A to inhibit Complex I and III, respectively, and measure non-mitochondrial respiration.

-

-

Data Analysis: Normalize OCR and ECAR values to cell number and calculate key parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Flow Cytometry for Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure ΔΨm.

Protocol:

-

Cell Preparation: Harvest MLL-r leukemia cells and wash with PBS.

-

Staining: Resuspend cells in pre-warmed culture medium containing 100 nM TMRM.

-

Incubation: Incubate for 30 minutes at 37°C, protected from light.

-

Washing: Wash cells twice with PBS.

-

Flow Cytometry: Analyze the cells on a flow cytometer using the appropriate laser and filter for TMRM (e.g., PE channel).

-

Controls:

-

Unstained control: Cells without TMRM.

-

Depolarized control: Treat cells with a mitochondrial uncoupler like FCCP (5 µM) prior to TMRM staining to establish a baseline for low ΔΨm.

-

-

Data Analysis: Quantify the mean fluorescence intensity (MFI) of TMRM in the cell population.

Flow Cytometry for Mitochondrial Reactive Oxygen Species (ROS)

This protocol uses the MitoSOX Red reagent, which specifically detects superoxide in the mitochondria of live cells.

Protocol:

-

Cell Preparation: Harvest MLL-r leukemia cells and wash with Hank's Balanced Salt Solution (HBSS).

-

Staining: Resuspend cells in HBSS containing 5 µM MitoSOX Red.

-

Incubation: Incubate for 10-15 minutes at 37°C, protected from light.

-

Washing: Wash cells three times with warm HBSS.

-

Flow Cytometry: Analyze the cells on a flow cytometer using the appropriate laser and filter for MitoSOX Red (e.g., PE channel).

-

Controls:

-

Unstained control: Cells without MitoSOX Red.

-

Positive control: Treat cells with a known ROS inducer like Antimycin A (10 µM) to validate the assay.

-

Negative control: Pre-treat cells with a ROS scavenger like N-acetylcysteine (NAC) before MitoSOX Red staining.

-

-

Data Analysis: Quantify the MFI of MitoSOX Red in the cell population.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol:

-

Cell Treatment: Treat MLL-r leukemia cells with the compound of interest for the desired time.

-

Cell Harvesting: Harvest cells and wash twice with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Therapeutic Targeting of Mitochondrial Dysfunction in MLL-r Leukemia

The metabolic vulnerabilities of MLL-r leukemia present promising avenues for therapeutic intervention.

BCL-2 Inhibition with Venetoclax

The B-cell lymphoma 2 (BCL-2) protein is an anti-apoptotic protein that plays a key role in the intrinsic mitochondrial apoptosis pathway. MLL-r leukemias often exhibit high levels of BCL-2 expression.[8] Venetoclax (ABT-199) is a potent and selective BCL-2 inhibitor that has shown efficacy in MLL-r leukemia.[8] However, resistance to venetoclax can emerge, often through the upregulation of other anti-apoptotic proteins like MCL-1 or through metabolic adaptations that reduce reliance on BCL-2-mediated survival.[8][9]

Caption: Mechanism of action of Venetoclax in inducing mitochondrial apoptosis.

Targeting Oxidative Phosphorylation

For MLL-r leukemias that are dependent on OXPHOS, inhibitors of the electron transport chain (ETC) represent a rational therapeutic strategy. Several preclinical studies have demonstrated the efficacy of ETC inhibitors in inducing cell death in OXPHOS-dependent MLL-r cell lines. For example, the complex I inhibitor IACS-010759 has shown promise in preclinical models of AML.

Exploiting Metabolic Dependencies

The identification of specific metabolic dependencies in MLL-r leukemia opens the door for targeted metabolic therapies. For instance, some MLL-r subtypes are dependent on exogenous serine and glycine, suggesting that depletion of these amino acids could be a therapeutic strategy.

Conclusion and Future Directions

The study of mitochondrial dysfunction in MLL-rearranged leukemia has revealed a complex and heterogeneous metabolic landscape that is ripe for therapeutic exploitation. The continued elucidation of the precise molecular mechanisms that link MLL-fusion proteins to metabolic reprogramming will be crucial for the development of novel, targeted therapies. Future research should focus on:

-

Stratifying patients: Developing biomarkers to identify the specific metabolic subtype of a patient's leukemia to guide personalized treatment strategies.

-

Combination therapies: Exploring rational combinations of mitochondrial-targeting agents with standard chemotherapy or other targeted agents to overcome resistance and improve efficacy.

-

Novel targets: Identifying and validating new molecular targets within the metabolic machinery of MLL-r leukemia cells.

By continuing to unravel the intricate connections between oncogenic signaling and mitochondrial metabolism, the scientific community can pave the way for more effective and less toxic treatments for patients with this aggressive disease.

References

- 1. mdpi.com [mdpi.com]

- 2. Multi-omics reveals mitochondrial metabolism proteins susceptible for drug discovery in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting MYC in combination with epigenetic regulators induces synergistic anti-leukemic effects in MLLr leukemia and simultaneously improves immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of mixed-lineage leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel small molecule that kills a subset of MLL-rearranged leukemia cells by inducing mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Histone Deacetylase Inhibitor I1 Induces Differentiation of Acute Leukemia Cells With MLL Gene Rearrangements via Epigenetic Modification [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the CCI-006 Induced Apoptosis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the induction of apoptosis by the novel small molecule CCI-006. This compound has demonstrated selective cytotoxicity against specific cancer cell types, primarily through a mechanism involving the induction of mitochondrial and endoplasmic reticulum stress, leading to the activation of the intrinsic apoptotic pathway. This document details the signaling cascades, presents available quantitative data, outlines experimental protocols for studying this pathway, and provides visual representations of the key molecular events.

Introduction

This compound is a novel small molecule inhibitor that has shown promise in targeting certain malignancies, particularly a subset of MLL-rearranged leukemia cells. Its mechanism of action is distinct from many conventional chemotherapeutic agents, centering on the induction of cellular stress pathways that culminate in programmed cell death, or apoptosis. Understanding the intricacies of the this compound-induced apoptotic pathway is crucial for its further development as a therapeutic agent and for the identification of patient populations most likely to respond to treatment.

Core Mechanism of Action

The primary mechanism of this compound is the inhibition of cellular mitochondrial respiration. This targeted disruption of mitochondrial function serves as the initiating event in a cascade of cellular responses that ultimately lead to apoptosis in sensitive cancer cells.

Induction of Mitochondrial and Metabolic Stress

This compound's inhibition of mitochondrial respiration leads to a rapid depolarization of the mitochondrial membrane[1]. This event precedes the morphological and biochemical hallmarks of apoptosis, indicating it is an early and critical step in the drug's mechanism. The disruption of mitochondrial function results in significant metabolic and redox imbalances within the cell, creating a state of profound cellular stress[1].

Activation of the Unfolded Protein Response (UPR)

The mitochondrial and metabolic stress induced by this compound triggers the Unfolded Protein Response (UPR), a cellular stress response pathway primarily associated with the endoplasmic reticulum (ER). The disturbance in cellular homeostasis, particularly protein folding, leads to the activation of key UPR sensors, including PERK and IRE1α[1].

The activation of PERK leads to the phosphorylation of eIF2α, which in turn results in a global attenuation of protein synthesis. However, it also selectively promotes the translation of Activating Transcription Factor 4 (ATF4). ATF4 then upregulates the expression of the pro-apoptotic transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein)[1].

Simultaneously, the activation of IRE1α can lead to the phosphorylation of JNK (c-Jun N-terminal kinase), another signaling molecule implicated in the induction of apoptosis[1].

The Apoptotic Signaling Cascade

The cellular stress initiated by this compound converges on the intrinsic pathway of apoptosis, which is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and executed by a cascade of caspases.

Role of the Bcl-2 Family Proteins

The Bcl-2 family of proteins are central regulators of mitochondrial outer membrane permeabilization (MOMP), a point-of-no-return in the intrinsic apoptotic pathway. While direct modulation of Bcl-2 family protein expression by this compound has not been extensively detailed in the available literature, the induction of CHOP is known to influence the expression of pro- and anti-apoptotic Bcl-2 family members, thereby tipping the balance towards apoptosis. It is plausible that this compound treatment leads to an upregulation of pro-apoptotic members like Bax and Bak and/or a downregulation of anti-apoptotic members such as Bcl-2 and Bcl-xL, which would facilitate MOMP.

Caspase Activation

The culmination of the stress signals induced by this compound is the activation of the caspase cascade. Treatment with this compound has been shown to induce the cleavage, and therefore activation, of Caspase-3 and the cleavage of its substrate, Poly (ADP-ribose) polymerase (PARP)[2]. The activation of executioner caspases like Caspase-3 is a definitive marker of apoptosis, leading to the systematic dismantling of the cell.

Quantitative Data

The following tables summarize the available quantitative data regarding the efficacy of this compound in inducing apoptosis in various leukemia cell lines.

Table 1: Induction of Apoptosis by this compound in Leukemia Cell Lines

| Cell Line | Description | Treatment (5 µM this compound, 24h) | % Annexin V Positive Cells (Mean ± SEM) | P-value vs. Vehicle |

| PER-485 | MLL-rearranged leukemia (sensitive) | Vehicle | ~5% | |

| This compound | ~45% | 0.00056 | ||

| MOLM-13 | MLL-rearranged leukemia (sensitive) | Vehicle | ~10% | |

| This compound | ~40% | 0.0018 | ||

| MV4;11 | MLL-rearranged leukemia (sensitive) | Vehicle | ~8% | |

| This compound | ~35% | 0.013 | ||

| CEM | T-cell acute lymphoblastic leukemia (unresponsive) | Vehicle | ~5% | |

| This compound | ~7% | > 0.05 | ||

| REH | B-cell precursor acute lymphoblastic leukemia (unresponsive) | Vehicle | ~6% | |

| This compound | ~8% | > 0.05 | ||

| RS4;11 | MLL-rearranged leukemia (unresponsive) | Vehicle | ~7% | |

| This compound | ~9% | > 0.05 |

Data extracted from a study on the effects of this compound on MLL-rearranged leukemia cells[2].

Table 2: Time-Course of Apoptosis Induction in PER-485 Cells

| Treatment Time (5 µM this compound) | % Annexin V Positive Cells (Mean ± SEM) | P-value vs. Vehicle |

| 3 hours | ~20% | 0.0044 |

| 6 hours | ~35% | 0.0002 |

| 24 hours | ~45% | 0.0006 |

Data extracted from a study on the effects of this compound on PER-485 cells[2].

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the this compound induced apoptosis pathway.

Annexin V Staining for Apoptosis Detection by Flow Cytometry

This protocol is for the detection of phosphatidylserine externalization, an early marker of apoptosis.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed and treat cells with this compound or vehicle control for the desired time points.

-

Harvest cells, including both adherent and floating populations.

-

Wash the cells twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

Western Blot Analysis of Apoptotic Proteins

This protocol is for the detection of key apoptotic proteins such as cleaved Caspase-3 and cleaved PARP.

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Treat cells with this compound or vehicle control.

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound Induced Apoptosis Signaling Pathway.

Caption: Experimental Workflow for Studying this compound Induced Apoptosis.

References

Methodological & Application

Application Note: In Vitro Cell Culture Protocol for the Evaluation of CCI-006

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed protocol for the in vitro evaluation of CCI-006, a hypothetical small molecule inhibitor. The following protocols outline standard procedures for assessing the cytotoxic effects and mechanism of action of a novel compound in cancer cell lines. These protocols are intended as a general framework and should be optimized based on the specific characteristics of this compound and the cell lines under investigation.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with this compound.[1][2] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[1][2][3]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom tissue culture plates

-

MTT solution (5 mg/mL in sterile PBS)[1]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[4]

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentrations should cover a broad range to determine the IC50 value (e.g., 0.01, 0.1, 1, 10, 100 µM).

-

Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, as the highest this compound concentration) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[2][3][4]

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[3][4]

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][4]

-

Incubate the plate overnight at 37°C in the incubator.[2]

-

Gently mix the contents of each well to ensure complete solubilization of the formazan.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2]

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

-

Analysis of Protein Expression by Western Blotting

This protocol is for investigating the effect of this compound on the expression and phosphorylation status of key proteins in a signaling pathway, such as the PI3K/AKT/mTOR pathway, which is commonly dysregulated in cancer.[5]

Materials:

-

Cancer cell line of interest

-

6-well tissue culture plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-mTOR, anti-mTOR, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-Buffered Saline with 0.1% Tween 20)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound at various concentrations (e.g., based on the IC50 value) for a specified time.

-

Wash the cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer.[6]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.[6]

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 g for 15 minutes at 4°C.[7]

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[6]

-

Wash the membrane three times with TBST for 10 minutes each.[9]

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[9]

-

Wash the membrane three times with TBST for 10 minutes each.[9]

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels.

-

Data Presentation

Table 1: Cytotoxicity of this compound on Cancer Cell Lines (72h Treatment)

| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |

| MCF-7 | 0 (Vehicle) | 100 ± 4.5 | \multirow{6}{}{X.XX} |

| 0.01 | 98.2 ± 5.1 | ||

| 0.1 | 85.7 ± 3.9 | ||

| 1 | 52.3 ± 6.2 | ||

| 10 | 15.1 ± 2.8 | ||

| 100 | 5.4 ± 1.5 | ||

| A549 | 0 (Vehicle) | 100 ± 3.8 | \multirow{6}{}{Y.YY} |

| 0.01 | 99.1 ± 4.2 | ||

| 0.1 | 90.3 ± 5.5 | ||

| 1 | 60.1 ± 4.7 | ||

| 10 | 25.6 ± 3.1 | ||

| 100 | 8.9 ± 2.0 |

Table 2: Effect of this compound on PI3K/AKT/mTOR Pathway Protein Expression in MCF-7 Cells

| Treatment | p-AKT/Total AKT (Relative Fold Change) | p-mTOR/Total mTOR (Relative Fold Change) |

| Vehicle Control | 1.00 | 1.00 |

| This compound (1 µM) | 0.45 | 0.52 |

| This compound (10 µM) | 0.15 | 0.21 |

Visualizations

Caption: Experimental workflow for the in vitro evaluation of this compound.